molecular formula C23H20N6O2S B2937257 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1207045-79-1

2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2937257
CAS RN: 1207045-79-1
M. Wt: 444.51
InChI Key: KJWNZTPJUWECGO-UHFFFAOYSA-N
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Description

2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20N6O2S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Contraction and Photoinduced Reactions

Research by R. Dura and L. Paquette (2006) on the ring contraction of bridgehead sultams via photoinduced di-pi-methane rearrangement illustrates a method for structural transformation in organic compounds. This approach could potentially apply to the synthesis or modification of complex molecules like the one mentioned, indicating its use in developing novel chemical entities with unique properties (Dura & Paquette, 2006).

Radiosynthesis for Metabolism Studies

The work of B. Latli and J. Casida (1995) on the radiosynthesis of chloroacetanilide herbicide and a safener highlights the importance of creating radiolabeled compounds for studying their metabolism and mode of action. This application is crucial in pharmaceuticals and agrochemicals to understand the behavior of substances in biological systems (Latli & Casida, 1995).

Antioxidant Development

J. Malmström, Vijay Gupta, and L. Engman (1998) explored the synthesis of novel antioxidants through radical cyclization, indicating the potential application of complex molecules in developing therapeutic agents targeting oxidative stress-related conditions (Malmström, Gupta, & Engman, 1998).

Imaging Probe Development

Research on the development of imaging probes for 5-HT2A receptors by J. Prabhakaran et al. (2006) shows the use of complex molecules in creating tools for biomedical imaging, contributing to our understanding of brain functions and disorders (Prabhakaran et al., 2006).

Comparative Metabolism Studies

The comparative study of chloroacetamide herbicides' metabolism in human and rat liver microsomes by S. Coleman et al. (2000) underscores the relevance of such compounds in toxicological research, evaluating species-specific metabolic pathways and potential human health impacts (Coleman et al., 2000).

properties

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-15-5-3-4-6-18(15)24-21(30)14-32-23-26-25-22-20-13-19(27-29(20)12-11-28(22)23)16-7-9-17(31-2)10-8-16/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHBMGTFIBCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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